molecular formula C9H16N2 B13835180 2-[Cyclopentyl(ethyl)amino]acetonitrile

2-[Cyclopentyl(ethyl)amino]acetonitrile

Cat. No.: B13835180
M. Wt: 152.24 g/mol
InChI Key: LMAVMANAQIIWKK-UHFFFAOYSA-N
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Description

2-[Cyclopentyl(ethyl)amino]acetonitrile is an organic compound with the molecular formula C9H16N2 It contains a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopentyl(ethyl)amino]acetonitrile typically involves the reaction of cyclopentylamine with ethyl bromoacetate, followed by the addition of sodium cyanide to form the nitrile group. The reaction conditions generally include:

    Cyclopentylamine: Reacted with ethyl bromoacetate in the presence of a base such as sodium hydroxide.

    Sodium Cyanide: Added to the reaction mixture to introduce the nitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopentyl(ethyl)amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Cyclopentyl(ethyl)amino]acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyclopentyl(ethyl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: Contains an amino group and a nitrile group but lacks the cyclopentyl and ethyl groups.

    Cyclopentylamine: Contains a cyclopentyl group and an amino group but lacks the nitrile group.

    Ethylamine: Contains an ethyl group and an amino group but lacks the cyclopentyl and nitrile groups.

Uniqueness

2-[Cyclopentyl(ethyl)amino]acetonitrile is unique due to its combination of a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-[cyclopentyl(ethyl)amino]acetonitrile

InChI

InChI=1S/C9H16N2/c1-2-11(8-7-10)9-5-3-4-6-9/h9H,2-6,8H2,1H3

InChI Key

LMAVMANAQIIWKK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#N)C1CCCC1

Origin of Product

United States

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